Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)-

Description

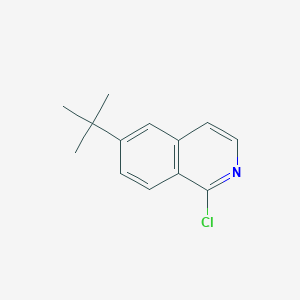

Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- is a halogenated isoquinoline derivative featuring a chlorine atom at the 1-position and a bulky tert-butyl (1,1-dimethylethyl) group at the 6-position. The chlorine substituent enhances electrophilicity and lipophilicity, while the tert-butyl group introduces significant steric hindrance and further increases hydrophobicity. These structural attributes suggest applications in medicinal chemistry, particularly in drug discovery targeting receptors or enzymes sensitive to steric and electronic modulation .

Properties

IUPAC Name |

6-tert-butyl-1-chloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-13(2,3)10-4-5-11-9(8-10)6-7-15-12(11)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIVIJZETJEDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267463 | |

| Record name | 1-Chloro-6-(1,1-dimethylethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630422-60-5 | |

| Record name | 1-Chloro-6-(1,1-dimethylethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630422-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-6-(1,1-dimethylethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- can be achieved through several synthetic routes. One common method involves the chlorination of 6-(1,1-dimethylethyl)isoquinoline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the isoquinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

Oxidation: Formation of isoquinoline N-oxides.

Reduction: Formation of reduced isoquinoline derivatives.

Scientific Research Applications

Medicinal Applications

Antiviral Properties

Isoquinoline derivatives have been investigated for their potential in treating viral infections, particularly HIV. Research indicates that certain isoquinoline compounds can inhibit HIV replication and may serve as a basis for developing new antiretroviral therapies. For instance, a patent describes compounds that demonstrate efficacy in treating HIV by disrupting the viral life cycle . The development of these compounds is crucial as they offer alternative mechanisms of action compared to existing therapies.

Antibacterial Activity

Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- has shown promise in antibacterial applications. Studies have evaluated its synthesis alongside other isoquinoline derivatives to assess their antibacterial potency. The results indicate that modifications at specific positions on the isoquinoline ring can enhance activity against various bacterial strains .

Synthesis and Combinatorial Libraries

The synthesis of isoquinoline compounds has evolved with advancements in combinatorial chemistry. Traditional methods often involve labor-intensive processes; however, modern techniques allow for the rapid generation of diverse isoquinoline libraries. This approach facilitates the screening of numerous compounds for biological activity in a shorter timeframe . The ability to synthesize large libraries is critical for discovering new therapeutic agents and optimizing structure-activity relationships.

Case Studies

Case Study 1: Antiviral Activity

In a study focusing on the antiviral properties of isoquinoline derivatives, researchers synthesized a series of compounds based on the isoquinoline structure. These compounds were tested for their ability to inhibit HIV replication in vitro. Results demonstrated that specific substitutions at the 1 and 6 positions significantly enhanced antiviral activity compared to unsubstituted analogs .

Case Study 2: Antibacterial Efficacy

Another study investigated the antibacterial effects of various isoquinoline derivatives against resistant strains of bacteria. The compound Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- was part of a larger library screened for efficacy. The findings revealed that certain modifications led to increased potency against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The tert-butyl group distinguishes this compound from other isoquinoline derivatives. Key analogs include:

Physicochemical Properties

- Reactivity : The chlorine at position 1 facilitates electrophilic substitution, while the tert-butyl group sterically hinders reactions at adjacent positions, contrasting with smaller substituents like methyl or methoxy .

- Stability: Unlike 1-trichloromethyl-4-hydroxyquinoline, which degrades at neutral pH, the tert-butyl group likely improves stability under physiological conditions .

Biological Activity

Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClN

- Molecular Weight : 197.69 g/mol

- CAS Number : 6331-03-9

Biological Activities

Isoquinoline derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Several studies have indicated that isoquinoline compounds exhibit significant antimicrobial properties against a range of pathogens. For instance, research has shown that isoquinoline derivatives can inhibit bacterial growth and possess antifungal activity.

- Anticancer Properties : Isoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of specific enzymes or receptors involved in cell cycle regulation and apoptosis. For example, certain isoquinoline compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways .

The biological activity of Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Isoquinoline compounds can inhibit enzymes that are crucial for cellular processes. For example, they may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication .

- Receptor Modulation : These compounds may also interact with neurotransmitter receptors, such as GABA receptors, influencing neuronal activity and potentially leading to neuroprotective effects .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several isoquinoline derivatives against common bacterial strains. The results indicated that Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- showed notable inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- | 32 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 64 | Staphylococcus aureus |

| Isoquinoline Derivative X | 16 | Escherichia coli |

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- induced apoptosis in breast cancer cells. The study reported a decrease in cell viability by over 50% at a concentration of 20 µM after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-6-(1,1-dimethylethyl)isoquinoline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with Friedel-Crafts alkylation or transition-metal-catalyzed coupling to introduce the tert-butyl group, followed by chlorination at the 1-position using reagents like SOCl₂ or PCl₃. Optimize variables (e.g., catalyst loading, solvent polarity, temperature) via Design of Experiments (DoE) frameworks. Use HPLC or GC-MS to monitor reaction progress and purity . Pre-test/post-test experimental designs (e.g., control group comparisons) can isolate variable effects .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer : Employ multi-nuclear NMR (¹H, ¹³C, DEPT) to confirm substituent positions and steric effects. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray diffraction (XRD) resolves crystal packing and steric hindrance from the tert-butyl group. Compare experimental IR/Raman spectra with computational simulations (DFT) to assess electronic environments .

Q. How can existing theoretical frameworks for isoquinoline reactivity guide hypothesis formulation for this derivative?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitution. Leverage Hammett parameters to quantify electronic effects of the chloro and tert-butyl groups. Link hypotheses to established isoquinoline pharmacophore models or catalytic cycles (e.g., Heck coupling) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with varied pH, light, and O₂ levels. Use LC-MS to identify degradation products. Electron paramagnetic resonance (EPR) can detect radical intermediates. Compare activation energies via Arrhenius plots to model degradation pathways .

Q. How do steric and electronic effects of the tert-butyl and chloro substituents influence catalytic or biological activity?

- Methodological Answer : Perform comparative kinetics using analogs (e.g., methyl vs. tert-butyl). Density Functional Theory (DFT) calculates steric maps (%VBur) and electrostatic potentials. In vitro assays (e.g., enzyme inhibition) correlate substituent effects with bioactivity .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data across studies?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., inert atmosphere, purified solvents). Apply multivariate analysis (PCA) to identify critical variables. Cross-validate NMR/HRMS data with peer-reviewed reference spectra (NIST, PubChem) .

Q. How can computational models predict the compound’s behavior in novel reaction environments (e.g., ionic liquids)?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess solvation effects. COSMO-RS models predict solubility parameters. Validate predictions with experimental partition coefficients (log P) via shake-flask methods .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer : Employ centrifugal partition chromatography (CPC) or simulated moving bed (SMB) chromatography. Optimize mobile phase composition (e.g., heptane/EtOAc gradients) using Hansen solubility parameters. Validate purity via orthogonal methods (HPLC-DAD, CE) .

Methodological Notes

- Data Contradiction Analysis : Apply triangulation by cross-referencing experimental, computational, and literature data. Use Bayesian statistics to weigh evidence credibility .

- Theoretical Integration : Anchor findings to isoquinoline reaction mechanisms (e.g., electrophilic substitution trends) and steric parameter databases (e.g., Tolman’s cone angles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.